molecular formula C16H12O4 B12961562 2,4-dioxo-4-(4-phenylphenyl)butanoic acid CAS No. 85763-16-2

2,4-dioxo-4-(4-phenylphenyl)butanoic acid

Katalognummer: B12961562
CAS-Nummer: 85763-16-2
Molekulargewicht: 268.26 g/mol
InChI-Schlüssel: OCTADEKBEAHCGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dioxo-4-(4-phenylphenyl)butanoic acid is an organic compound with the molecular formula C16H12O4 It is known for its unique structure, which includes two oxo groups and a phenyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-4-(4-phenylphenyl)butanoic acid typically involves the reaction of ethyl 2,4-dioxo-4-phenylbutanoate with appropriate reagents under controlled conditions. One common method includes the hydrolysis of ethyl 2,4-dioxo-4-phenylbutanoate to yield the desired acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dioxo-4-(4-phenylphenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,4-Dioxo-4-(4-phenylphenyl)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,4-dioxo-4-(4-phenylphenyl)butanoic acid exerts its effects involves binding to specific molecular targets. For instance, it inhibits the replication of the influenza virus by binding to its surface proteins and preventing the virus from replicating . This inhibition is achieved through the chelation of active site manganese ions, which are essential for the virus’s enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

85763-16-2

Molekularformel

C16H12O4

Molekulargewicht

268.26 g/mol

IUPAC-Name

2,4-dioxo-4-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H12O4/c17-14(10-15(18)16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)

InChI-Schlüssel

OCTADEKBEAHCGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.